molecular formula C10H11FN4 B1444981 (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1249550-65-9

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1444981
M. Wt: 206.22 g/mol
InChI Key: YRVOGMNUJKNIEH-UHFFFAOYSA-N
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Description

The compound 1-(2-Fluorobenzyl)piperazine is a related compound with a similar structure. It has a molecular formula of C11H15FN2 and an average mass of 194.249 Da .


Chemical Reactions Analysis

The chemical reactions involving 1-(2-Fluorobenzyl)piperazine are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

1-(2-Fluorobenzyl)piperazine has a density of 1.1±0.1 g/cm3, a boiling point of 273.5±25.0 °C at 760 mmHg, and a flash point of 119.2±23.2 °C .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involving triazole structures, like the title compound, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, has been demonstrated using 1,3-dipolar cycloaddition reactions. These methods are crucial for preparing structurally complex molecules with potential pharmacological activities (Aouine Younas et al., 2014).

Molecular Interactions and Properties 2. Triazole derivatives, including those similar to the queried compound, have been synthesized and analyzed for their interaction properties, such as π-hole tetrel bonding interactions, using techniques like Hirshfeld surface analysis and DFT calculations. These studies provide insights into the molecular behavior of these compounds (Muhammad Naeem Ahmed et al., 2020).

Chemical Reactions and Applications 3. Related compounds, such as those involving the fluoro and triazole moieties, have been developed through methods like microwave-assisted synthesis. These approaches are instrumental in creating novel compounds with specific structural features, which could have diverse applications in chemistry and biology (R. Moreno-Fuquen et al., 2019).

properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVOGMNUJKNIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

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